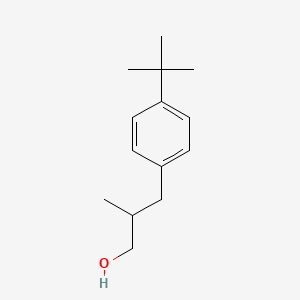

Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-

Descripción general

Descripción

Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20782. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or π-π stacking .

Biochemical Pathways

A structurally related compound, p-tert-butyl-alpha-methylhydrocinnamic aldehyde, has been shown to affect spermatogenesis in rats . It’s possible that “3-(4-tert-butylphenyl)-2-methylpropan-1-ol” could have similar effects, but more research is needed to confirm this.

Pharmacokinetics

Given its structural similarity to other organic compounds, it’s likely that it would be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .

Result of Action

Based on its structural similarity to other compounds, it’s plausible that it could have effects on cellular signaling pathways or enzyme activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “3-(4-tert-butylphenyl)-2-methylpropan-1-ol”. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity .

Actividad Biológica

Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-, also known as p-tert-butyl-α-methylhydrocinnamic alcohol (BMHCA), is a compound with various biological activities. This article reviews its biological effects, including mutagenicity, sensitization potential, and toxicity based on diverse research findings.

- Chemical Name : Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-

- CAS Number : 56107-04-1

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

Mutagenicity Studies

Multiple studies have assessed the mutagenic potential of BMHCA. Notably:

- In a mammalian cell gene mutation assay using the L5178Y mouse lymphoma cell line, BMHCA was tested at concentrations up to 72 μg/mL. Results indicated no statistically significant increases in mutant colonies with or without metabolic activation .

- A comet assay conducted on human colonic epithelial cells also yielded negative results, suggesting that BMHCA does not cause DNA damage in vitro .

Clastogenicity Assessment

Clastogenicity refers to the ability of a substance to cause structural chromosomal aberrations. The following findings were reported:

- An in vitro chromosome aberration study using Chinese hamster ovary cells showed that BMHCA induced significant increases in chromosomal aberrations only in the absence of metabolic activation . However, it was negative with metabolic activation.

- In an in vivo micronucleus test on mice, no biologically relevant increase in micronucleated polychromatic erythrocytes was observed after administration of BMHCA .

Sensitization Potential

BMHCA has been evaluated for its skin sensitization potential using different methodologies:

- In a local lymph node assay (LLNA) conducted on male CBA/Ca mice, BMHCA exhibited weak sensitization potential with an effective concentration (EC3) calculated at 18.7% .

- Another study involving guinea pigs indicated a clear sensitizing potential when administered through intradermal injection and topical application .

Toxicity Studies

Acute and chronic toxicity studies have provided insights into the safety profile of BMHCA:

- A subchronic toxicity study on albino rats showed no treatment-related effects on mortality, body weight gain, or food intake at doses up to 50 mg/kg bw/day. However, alopecia was observed at the highest dose in females .

- Pharmacokinetic studies indicated that after dermal exposure, BMHCA is predominantly distributed to the liver. Metabolites such as p-tert-butylbenzoic acid (TBBA) and p-tert-butylhippuric acid (TBHA) were identified in various species, including humans .

Summary of Findings

| Study Type | Findings |

|---|---|

| Mutagenicity | No mutagenic effect observed in vitro |

| Clastogenicity | Positive for chromosomal aberrations without metabolic activation |

| Skin Sensitization | Weak sensitizer; EC3 = 18.7% |

| Acute Toxicity | No significant adverse effects at tested doses |

| Chronic Toxicity | Alopecia noted at high doses; generally well-tolerated |

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMDLCVBSNYMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866535 | |

| Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56107-04-1 | |

| Record name | 2-Methyl-3-(4-tert-butylphenyl)propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56107-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056107041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56107-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, 4-(1,1-dimethylethyl)-.beta.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-tert-butylphenyl)-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.